molecular formula C11H14N2 B6357955 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine CAS No. 1513768-39-2

1-(3-Methyl-1H-indol-5-yl)ethan-1-amine

Cat. No. B6357955
CAS RN: 1513768-39-2
M. Wt: 174.24 g/mol
InChI Key: YUDUPHYYPOGHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methyl-1H-indol-5-yl)ethan-1-amine, also known as 5-MeO-DMT, is a naturally occurring psychedelic substance found in various plants and animals. It is structurally related to the tryptamine family and is a member of the indole alkaloid group. 5-MeO-DMT has a long history of use in traditional shamanic ceremonies, particularly in South America, as a powerful entheogen. In recent years, it has gained increasing popularity among recreational users due to its psychedelic effects.

Mechanism of Action

1-(3-Methyl-1H-indol-5-yl)ethan-1-amine acts as a serotonin receptor agonist, meaning that it binds to and activates serotonin receptors in the brain. It is thought to act primarily on the 5-HT2A serotonin receptor, although it is also known to bind to other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors. Activation of these receptors is thought to be responsible for the psychedelic effects of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine.
Biochemical and Physiological Effects
The effects of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine on the body are largely due to its action on serotonin receptors. Activation of these receptors leads to an increase in the release of serotonin, which is associated with feelings of euphoria, increased sensory perception, and altered states of consciousness. In addition, 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine has been shown to increase levels of dopamine, which is associated with feelings of pleasure and reward.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine in laboratory experiments is that it is a relatively safe and non-toxic compound. It has a relatively low toxicity profile and is not known to cause any serious side effects. However, it is important to note that 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine is a Schedule I controlled substance in the United States, so it is important to take the necessary precautions when working with this compound in a laboratory setting.

Future Directions

There are a number of potential future directions for research on 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine. These include further investigation into its potential therapeutic benefits, such as its potential to treat depression, anxiety, and addiction. Additionally, further research could be conducted into its potential to induce mystical-type experiences and its potential to treat cluster headaches. Finally, further research could be conducted into its potential to treat post-traumatic stress disorder (PTSD).

Synthesis Methods

1-(3-Methyl-1H-indol-5-yl)ethan-1-amine can be synthesized in a laboratory setting using a variety of methods. The most common method is the reductive alkylation of tryptamine with formaldehyde in the presence of a strong base such as sodium hydroxide or potassium hydroxide. This reaction produces a crude mixture of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine and other byproducts which must be purified by chromatography or other methods. Other methods for synthesizing 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine include the reaction of tryptamine with an alkyl halide in the presence of a base, as well as the reaction of indole with an alkyl halide in the presence of a base.

Scientific Research Applications

1-(3-Methyl-1H-indol-5-yl)ethan-1-amine has been the subject of research in a variety of scientific fields, including neuroscience, pharmacology, and psychiatry. It has been studied for its potential therapeutic benefits in treating depression, anxiety, and addiction. In addition, it has been studied as a potential treatment for cluster headaches, as well as for its potential to induce mystical-type experiences. Furthermore, it has been studied as a potential treatment for post-traumatic stress disorder (PTSD).

properties

IUPAC Name

1-(3-methyl-1H-indol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-7-6-13-11-4-3-9(8(2)12)5-10(7)11/h3-6,8,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDUPHYYPOGHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-1H-indol-5-YL)ethan-1-amine

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